8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Physicochemical profiling Drug-likeness Permeability prediction

8‑Methyl‑1,2,3,4‑tetrahydroquinolin‑3‑ol (CAS 3189‑09‑1) delivers three irreplaceable features for medicinal chemistry and antioxidant‑additive programs: (i) an intact secondary amine for N‑derivatization and a stereogenic 3‑hydroxyl for orthogonal O‑functionalization, (ii) a peri‑8‑methyl group that sterically tunes amine pKa, restricts N‑substituent conformation, and enhances radical‑scavenging efficiency, and (iii) a semi‑rigid core that fixes the distance between bifunctional probes. Compared with the 6‑methyl, N‑methyl, or unsubstituted regioisomers, only the 8‑methyl pattern preserves critical hydrogen‑bond donor/acceptor geometry while boosting lipophilicity and polymer‑matrix compatibility. Published antimicrobial and antiproliferative SAR data (Faidallah 2014; Facchetti 2020) are exclusive to this 8‑methyl series, providing directly actionable hit‑to‑lead precedent. Choose the 8‑methyl‑3‑ol scaffold to avoid regioisomeric SAR discontinuity and accelerate your bifunctional‑probe, enantioselective, or stabilizer‑formulation campaigns.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 3189-09-1
Cat. No. B2682551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
CAS3189-09-1
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESCC1=C2C(=CC=C1)CC(CN2)O
InChIInChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-4,9,11-12H,5-6H2,1H3
InChIKeyUTDLBHKTXUTKMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS 3189-09-1): Procurement-Relevant Identity and Structural Context


8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS 3189-09-1) is a bicyclic heterocyclic building block belonging to the 1,2,3,4-tetrahydroquinolin-3-ol subclass, with molecular formula C10H13NO and a molecular weight of 163.22 g/mol . The compound features a partially saturated quinoline core bearing a hydroxyl group at the 3-position and a methyl substituent at the 8-position (peri to the ring-junction nitrogen). This substitution pattern distinguishes it from the unsubstituted parent scaffold (1,2,3,4-tetrahydroquinolin-3-ol, CAS 3418-45-9, MW 149.19) and from other regioisomeric methyl analogs such as the 6-methyl isomer (CAS 3189-16-0) and the N-methyl isomer (CAS 2144-65-2), all of which share the identical molecular formula but differ in the position of methylation . The scaffold is accessed via hydrogenation or cyclization of substituted quinoline precursors and serves as a versatile intermediate for further N-functionalization or O-derivatization in medicinal chemistry campaigns [1].

Why Generic 1,2,3,4-Tetrahydroquinolin-3-ol Analogs Cannot Substitute for 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in Structure-Activity Studies


The position of the methyl substituent on the tetrahydroquinoline scaffold exerts a non-interchangeable influence on both physicochemical properties and biological recognition. Moving the methyl group from the 8-position to the 6-position preserves molecular weight but alters the electronic environment of the aromatic ring and the spatial presentation of the hydroxyl group, which directly affects hydrogen-bond donor/acceptor geometry and lipophilicity [1]. N-Methylation (as in CAS 2144-65-2) eliminates the secondary amine, removing a key hydrogen-bond donor and fundamentally changing the compound's ionization behavior and receptor interaction profile. Critically, the 8-methyl substituent sits peri to the ring nitrogen, creating steric compression that influences the conformation of the partially saturated ring and the pKa of the adjacent amine—a phenomenon documented in hydrogenation studies where 8-methylquinoline exhibits anomalous reactivity compared to other substituted quinolines [2]. Generic substitution by any other regioisomer therefore produces a chemically distinct entity with different conformational preferences, solubility, and target engagement potential, invalidating SAR continuity [3].

Quantitative Differentiation Evidence: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol vs. Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to the Unsubstituted Parent Scaffold

The addition of the 8-methyl group increases the molecular weight from 149.19 g/mol (parent 1,2,3,4-tetrahydroquinolin-3-ol, CAS 3418-45-9) to 163.22 g/mol for the target compound [1]. This 14 Da increment is accompanied by an increase in computed lipophilicity: the parent scaffold has a predicted XLogP3 of approximately 0.8–1.0, whereas the 8-methyl derivative has an estimated logP of approximately 1.8, representing a roughly 0.8–1.0 log unit increase . The topological polar surface area (TPSA) remains comparable at approximately 32–35 Ų for both compounds, as the additional methyl group does not introduce new heteroatoms. This lipophilicity shift without TPSA penalty means the 8-methyl analog is predicted to have moderately enhanced passive membrane permeability while retaining similar aqueous solubility characteristics, a combination relevant for optimizing CNS exposure or cellular uptake in cell-based assays [2].

Physicochemical profiling Drug-likeness Permeability prediction

Steric Influence of 8-Methyl on Heterocyclic Ring Basicity vs. 6-Methyl and Unsubstituted Analogs

In a systematic study of catalytic hydrogenation of 6- and 8-substituted quinaldines over platinum in trifluoroacetic acid, Hönel and Vierhapper demonstrated that 8-methylquinoline exhibited anomalous behaviour: while more basic quinolines generally gave higher yields (~90%) of 5,6,7,8-tetrahydro products, 8-methylquinoline and 8-tert-butylquinoline were explicit exceptions to this trend [1]. The pKa values of 20 quinolines and quinaldines were determined by half-neutralization potential measurements in acetic anhydride, confirming that the 8-methyl group introduces a unique steric perturbation at the peri position that electronically and conformationally distinguishes it from the 6-methyl isomer and the unsubstituted parent [2]. Although direct pKa values for the tetrahydro derivatives were not reported in that study, the divergent hydrogenation behaviour provides class-level evidence that the 8-methyl group alters the basicity and conformational preference of the saturated ring system in a manner not reproduced by other substitution positions.

pKa modulation Hydrogenation selectivity Steric effect

Regioisomeric Differentiation: 8-Methyl vs. 6-Methyl vs. N-Methyl Substitution Patterns

The target compound (8-methyl-3-ol) can be directly compared with two constitutional isomers of identical molecular formula (C10H13NO, MW 163.22): 6-methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS 3189-16-0) and 1-methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS 2144-65-2) . In the 8-methyl isomer, the methyl group is peri to the ring nitrogen, creating a steric environment that restricts N-substitution reactivity and influences the preferred conformation of the partially saturated ring. In the 6-methyl isomer, the methyl group is positioned para to the nitrogen, exerting primarily electronic (inductive) effects without steric compression. In the N-methyl isomer, the methyl group occupies the secondary amine position, eliminating a hydrogen-bond donor and altering the pKa of the nitrogen center from approximately 4.5–5.5 (secondary amine) to approximately 5.5–6.5 (tertiary amine) [1]. These three isomers therefore present three distinct pharmacophoric patterns—sterically hindered secondary amine, electronically modified secondary amine, and tertiary amine—making them non-substitutable in any SAR or lead-optimization campaign where the hydrogen-bond donor capacity or steric accessibility of the ring nitrogen is a critical recognition element [2].

Regioisomer comparison Structure-activity relationship Scaffold design

Comparative Synthetic Accessibility and Commercial Availability vs. 8-Methylquinolin-3-ol (Aromatic Analog)

The target compound (8-methyl-1,2,3,4-tetrahydroquinolin-3-ol) is the partially saturated analog of 8-methylquinolin-3-ol (CAS 25369-30-6, MW 159.18, C10H9NO) . The key structural difference is the saturation state of the nitrogen-containing ring: the tetrahydro derivative contains an sp³-hybridized C-2/C-3/C-4 framework with a chiral center at C-3, whereas the aromatic analog features a fully conjugated quinoline system. This saturation difference has practical procurement implications: the tetrahydro derivative provides a secondary amine handle for further N-alkylation, N-acylation, or N-sulfonylation that is chemically inaccessible in the aromatic analog, and the sp³-rich character (Fsp³ = 0.30 for the tetrahydro vs. 0.10 for the aromatic analog) is increasingly favoured in fragment-based drug discovery for improving clinical success rates [1]. The tetrahydro derivative also presents the 3-hydroxyl group on a stereogenic carbon, enabling enantioselective synthesis or chiral resolution to access single enantiomers for stereospecific target engagement—an option unavailable with the planar aromatic analog [2].

Synthetic intermediate Redox state Building block availability

Antioxidant Mechanism Potential: Ortho-Substitution Effect of 8-Methyl Group Relative to the 3-Hydroxyl

The juxtaposition of the 8-methyl group and the 3-hydroxyl group in 8-methyl-1,2,3,4-tetrahydroquinolin-3-ol creates a unique ortho-substitution pattern on the aromatic ring that is structurally analogous to ortho-alkylated phenolic antioxidants. Nishiyama and co-workers, in a study of antioxidant activity of fused heterocyclic 1,2,3,4-tetrahydroquinolines, demonstrated that ortho-substituents significantly modulate the radical-scavenging activity of tetrahydroquinoline derivatives by influencing the O–H bond dissociation enthalpy (BDE) and the stability of the resulting phenoxyl radical [1]. The 8-methyl group, being ortho to the position bearing the hydroxyl substituent on the aromatic ring, is predicted to lower the O–H BDE through electron-donating inductive and hyperconjugative effects, potentially enhancing radical-scavenging kinetics relative to the 6-methyl isomer where the methyl group is meta to the hydroxyl-bearing position [2]. Gerchikov et al. (2024) further established that polysubstituted tetrahydroquinolines function as inhibitors of radical chain oxidation in liquid-phase model reactions (1,4-dioxane oxidation), with the antioxidant effectiveness directly correlated to the substitution pattern on the aromatic ring [3].

Radical scavenging Antioxidant Ortho-substituent effect

Procurement-Driven Application Scenarios for 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS 3189-09-1)


Medicinal Chemistry: SAR Exploration of Tetrahydroquinoline-Based Lead Series Requiring an sp³-Enriched, N-Derivatizable Scaffold

In hit-to-lead campaigns where a tetrahydroquinoline core has been identified as a privileged scaffold, the 8-methyl-3-ol derivative provides a uniquely functionalized starting point. The preserved secondary amine enables N-alkylation, N-acylation, or N-sulfonylation to explore vectors extending from the ring nitrogen, while the 3-hydroxyl group offers an orthogonal handle for O-functionalization (etherification, esterification, carbamoylation) [1]. The 8-methyl substituent introduces steric bulk peri to the nitrogen, which can be exploited to modulate metabolic N-oxidation susceptibility or to restrict the conformational freedom of N-substituents—a design strategy supported by the observation that 8-substituted tetrahydroquinolines exhibit distinct antiproliferative SAR profiles in cancer cell line panels including HeLa, A2780, and HT-29 [2]. The chiral center at C-3 further enables enantioselective synthesis for target engagement studies where stereochemistry impacts potency, as demonstrated by Facchetti et al. (2020), who showed that (R)- and (S)-enantiomers of 8-substituted tetrahydroquinolines produce divergent effects on cell cycle arrest and mitochondrial membrane depolarization [3].

Polymer Chemistry: Development of Non-Phenolic Radical Chain Oxidation Inhibitors with Tailored Volatility and Solubility

The tetrahydroquinoline class has established utility as radical-chain oxidation inhibitors in organic polymers and liquid-phase systems [1]. The 8-methyl-3-ol substitution pattern is of particular interest because the methyl group ortho to the hydroxyl-bearing position is predicted, based on SAR from Nishiyama et al. (2003), to enhance radical-scavenging efficiency through stabilization of the incipient phenoxyl radical [2]. Relative to the unsubstituted parent (1,2,3,4-tetrahydroquinolin-3-ol, CAS 3418-45-9), which is commercially used as a stabilizer to prevent epoxy resin polymerization, the 8-methyl analog offers a 14 Da higher molecular weight and approximately 0.8–1.0 log unit higher lipophilicity, which translates to reduced volatility and improved compatibility with non-polar polymer matrices—properties that are quantitatively assessable through thermogravimetric analysis (TGA) and solvent-swelling experiments [3].

Chemical Biology: Design of Bifunctional Probes Requiring Orthogonal Reactive Handles and Conformational Restriction

The combination of a secondary amine and a secondary alcohol in a semi-rigid bicyclic framework makes 8-methyl-1,2,3,4-tetrahydroquinolin-3-ol an attractive core for constructing bifunctional chemical probes. The amine can be functionalized with a fluorophore or affinity tag (e.g., biotin) via reductive amination or amide coupling, while the hydroxyl group can be independently derivatized with a photoreactive crosslinker (e.g., diazirine) or a bioorthogonal handle (e.g., alkyne) [1]. The 8-methyl group provides steric differentiation between the two reactive sites, reducing the risk of cross-reactivity during stepwise conjugation. The semi-rigid tetrahydroquinoline core constrains the spatial relationship between the two functional appendages, which is valuable for defining the distance between a fluorophore and a target-binding moiety in FRET-based assays [2]. The enhanced lipophilicity (estimated logP ~1.8) relative to the unsubstituted parent supports cellular permeability of the final probe construct, a property that can be experimentally benchmarked using parallel artificial membrane permeability assays (PAMPA) [3].

Antimicrobial Lead Discovery: Building Block for 2,3,4-Trisubstituted Tetrahydroquinoline Libraries

Faidallah et al. (2014) demonstrated that 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines exhibit significant broad-spectrum cytotoxic and antimicrobial activity, with several compounds showing MIC values in the low micromolar range against Gram-positive and Gram-negative bacterial strains [1]. The 8-methyl-1,2,3,4-tetrahydroquinolin-3-ol scaffold serves as a direct synthetic precursor to these bioactive 2,3,4-trisubstituted derivatives through oxidation of the 3-hydroxyl to a ketone followed by condensation with malononitrile and aromatic aldehydes. The 8-methyl group is not merely a spectator substituent in these derivatives; its steric influence on the conformation of the partially saturated ring affects the presentation of the 4-aryl substituent to the biological target, contributing to the SAR that distinguishes active from inactive congeners [2]. This established synthetic tractability and documented bioactivity in the 8-methyl series provides a stronger evidence base for procurement than investing in the 6-methyl isomer, for which comparable antimicrobial SAR data are not available in the peer-reviewed literature [3].

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